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O-Propargyl-Puromycin

Cat. No.: B560629
M. Wt: 495.5 g/mol
InChI Key: JXBIGWQNNSJLQK-IYRMOJGWSA-N
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Description

Significance of Translational Regulation Studies in Cellular Biology

Translational regulation is a critical layer of gene expression control that allows cells to rapidly respond to a myriad of internal and external stimuli, such as nutrient availability, stress, and growth signals. numberanalytics.comwikipedia.orgcreative-diagnostics.com This regulation ensures that specific proteins are synthesized at the right time and in the appropriate amounts, which is essential for maintaining cellular homeostasis, controlling cell growth, differentiation, and survival. numberanalytics.comwikipedia.orgnumberanalytics.com Dysregulation of this finely tuned process is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions. numberanalytics.com Therefore, studying translational regulation provides invaluable insights into the molecular mechanisms underpinning these pathological states and can pave the way for novel therapeutic interventions. numberanalytics.comnumberanalytics.com Recent research has underscored that translational control contributes significantly to the abundance of proteins in a cell, sometimes even more than the levels of messenger RNA (mRNA). frontiersin.org

Evolution of Methodologies for Protein Synthesis Measurement

The journey to understand protein synthesis has been marked by the continuous development of innovative techniques, each with its own set of advantages and limitations.

Historically, the go-to method for measuring protein synthesis involved radioactive metabolic labeling. thermofisher.comcreative-proteomics.com This technique utilizes radioactive isotopes of amino acids, such as ³⁵S-methionine, which are incorporated into newly synthesized proteins. thermofisher.comrevvity.com The amount of radioactivity incorporated is then measured to determine the rate of protein synthesis. thermofisher.comcreative-proteomics.com While highly sensitive, these methods pose significant safety risks due to the handling of radioactive materials and require specialized laboratory equipment and disposal protocols. bio-protocol.org

Common Radioactive Tracers in Metabolic Labeling
Radioactive TracerApplicationDetection Method
³H-thymidineCell proliferation assays (DNA synthesis)Liquid Scintillation Counting, Autoradiography
³⁵S-methionineProtein synthesis determinationSDS-PAGE and Autoradiography/Phosphorimaging
³²P-orthophosphateIn vivo kinase assays (phosphorylation)Autoradiography
¹⁴C-labeled D-glucoseCellular metabolism ratesLiquid Scintillation Counting

The quest for safer and more versatile methods led to the development of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). protocols.iomontana.edufrontiersin.org This approach uses non-canonical amino acids (NCAAs), such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine. protocols.iofrontiersin.org These NCAAs are fed to cells and incorporated into newly synthesized proteins in place of methionine. protocols.io The key feature of these NCAAs is a "bioorthogonal" chemical handle (an azide (B81097) or an alkyne group) that does not interfere with cellular processes. protocols.iomontana.edu This handle can then be specifically "clicked" to a reporter molecule, such as a fluorescent dye or biotin (B1667282), for visualization or purification. protocols.io A significant limitation of BONCAT is the requirement for methionine-free media to ensure efficient incorporation of the NCAA, which can be a confounding factor in certain experimental setups and is not feasible for whole-animal studies. jenabioscience.com

Puromycin (B1679871), an aminonucleoside antibiotic, has long been known as a protein synthesis inhibitor. bio-protocol.orgelifesciences.org It structurally mimics the 3' end of a tyrosyl-tRNA, allowing it to enter the ribosome's A-site and become incorporated into the growing polypeptide chain. elifesciences.orgbiorxiv.org This incorporation leads to premature chain termination and the release of a puromycylated peptide. elifesciences.orgbiorxiv.org This unique mechanism of action has been ingeniously exploited for measuring protein synthesis.

One such method is the SUrface SEnsing of Translation (SUnSET) technique, which uses an anti-puromycin antibody to detect puromycin-labeled peptides via Western blotting or immunofluorescence. nih.govresearchgate.netagscientific.com SUnSET provides a non-radioactive means to assess relative changes in protein synthesis rates. nih.gov

A further refinement of puromycin-based labeling is the use of puromycin analogs containing bioorthogonal handles. O-Propargyl-puromycin (OPP) is a prominent example, featuring a terminal alkyne group. elifesciences.orgmedchemexpress.com This modification allows for the detection of nascent polypeptide chains through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. jenabioscience.com Unlike BONCAT, OPP does not require methionine-free conditions, making it a more versatile tool for studying protein synthesis in a wider range of biological contexts, including whole organisms. nih.govtocris.com The cell-permeable nature of OPP allows it to rapidly label elongating polypeptides, which can then be visualized with fluorescent azides or captured for identification using biotin-azide and mass spectrometry. jenabioscience.compnas.org

Comparison of Protein Synthesis Measurement Methods
MethodPrincipleAdvantagesLimitations
Radioactive Metabolic LabelingIncorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) into new proteins. thermofisher.comrevvity.comHigh sensitivity. creative-proteomics.comUse of hazardous radioactive materials, requires specialized handling and disposal. bio-protocol.org
BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)Incorporation of non-canonical amino acids with bioorthogonal handles (e.g., AHA, HPG) into new proteins, followed by click chemistry. protocols.iofrontiersin.orgNon-radioactive, allows for visualization and purification of new proteins. protocols.ioRequires methionine-free media for efficient labeling, which can alter cell physiology. jenabioscience.com
SUnSET (SUrface SEnsing of Translation)Incorporation of puromycin into nascent polypeptide chains, detected by an anti-puromycin antibody. nih.govresearchgate.netNon-radioactive, relatively simple to perform. bio-protocol.orgAntibody-based detection can have specificity issues. nih.gov
This compound (OPP) LabelingIncorporation of a puromycin analog with an alkyne handle into nascent chains, detected by click chemistry. elifesciences.orgmedchemexpress.comNon-radioactive, does not require methionine-free media, applicable in vivo, high specificity. nih.govtocris.comCauses premature chain termination, resulting in truncated proteins. elifesciences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N7O5 B560629 O-Propargyl-Puromycin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIGWQNNSJLQK-IYRMOJGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

O Propargyl Puromycin As a Bioorthogonal Probe for Nascent Protein Synthesis

Molecular Design and Structural Analogy to Aminoacyl-tRNA

O-Propargyl-puromycin is a synthetic derivative of puromycin (B1679871), an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. rsc.orgescholarship.org The core structure of puromycin itself mimics the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA. rsc.orgnih.govelifesciences.org It consists of a modified adenosine (B11128) nucleoside linked to a tyrosine amino acid derivative. nih.gov A key difference between puromycin and a natural aminoacyl-tRNA lies in the bond connecting the amino acid and the ribose sugar: puromycin has a stable amide bond, whereas aminoacyl-tRNAs have a more labile ester bond. nih.gov

The design of this compound builds upon this structural mimicry by introducing a propargyl group, which contains a terminal alkyne, onto the O-methyl phenyl ring of the puromycin molecule. nih.gov This modification was strategically chosen because structure-activity studies indicated that the O-Me phenyl ring of puromycin could be altered without a significant loss of its inhibitory activity. nih.gov The presence of this alkyne group provides a bioorthogonal handle, a chemically reactive group that does not interfere with native biological processes, for subsequent chemical ligation reactions. nih.govnih.gov

Table 1: Structural Comparison of Key Molecules in Translation
MoleculeKey Structural FeaturesBond between Amino Acid/Analog and Ribose
Tyrosyl-tRNA Tyrosine amino acid attached to the 3' end of its cognate tRNA.Ester bond
Puromycin N,N-dimethyladenosine linked to a tyrosine derivative. Mimics the 3' end of tyrosyl-tRNA.Amide bond
This compound Puromycin with a propargyl group (containing a terminal alkyne) on the phenyl ring.Amide bond

Mechanism of Ribosomal Integration and Translation Termination

The efficacy of this compound as a probe for nascent protein synthesis is rooted in its ability to hijack the ribosomal machinery, leading to the termination of translation. This process unfolds in a series of steps that exploit the ribosome's natural function.

Mimicry of Tyrosyl-tRNA at the Ribosomal A-Site

During the elongation phase of protein synthesis, the ribosomal A-site (aminoacyl site) is where incoming aminoacyl-tRNAs bind. nih.gov this compound, due to its structural resemblance to tyrosyl-tRNA, can enter the A-site of a translating ribosome. nih.govelifesciences.orgpnas.org Despite its structural homology to tyrosyl-tRNA, the incorporation of puromycin and its analogs is not specific to any particular amino acid sequence. nih.gov

Peptide Bond Formation with Nascent Polypeptide Chains

Once positioned in the A-site, the primary amine group of this compound participates in a peptide bond formation reaction, catalyzed by the peptidyltransferase center of the ribosome. nih.govnih.gov This reaction transfers the growing polypeptide chain from the peptidyl-tRNA (P-site) to the this compound molecule. nih.govnih.gov This results in the formation of a covalent conjugate between the C-terminus of the nascent polypeptide and this compound. nih.govmedkoo.com

Premature Termination of Translation Elongation

The formation of the peptide bond between the nascent chain and this compound effectively halts translation. rsc.orgnih.gov The stable amide bond within the this compound molecule prevents the newly formed peptidyl-OPP from acting as a donor for the next round of peptide bond formation. nih.gov This leads to the premature release of the truncated, OPP-labeled polypeptide from the ribosome, a process sometimes referred to as "puromycylation". escholarship.orgnih.gov Consequently, the ribosome dissociates from the mRNA, and translation of that particular transcript is terminated. acs.orgresearchgate.net

Integration of Bioorthogonal Alkyne Moiety for Downstream Applications

The true utility of this compound as a research tool lies in the alkyne group that is incorporated into the nascent polypeptide chains. This bioorthogonal handle allows for the selective chemical modification of these newly synthesized proteins, enabling their detection and isolation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on the propargyl group of the incorporated this compound can be readily and specifically reacted with a molecule containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.govmedchemexpress.com This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage. nih.gov

This allows researchers to attach a variety of reporter molecules to the newly synthesized proteins. For instance, fluorescent azides can be used to visualize the sites of active protein synthesis within cells and tissues via fluorescence microscopy. nih.govweebly.com Alternatively, biotin-azide can be conjugated to the OPP-labeled proteins, enabling their affinity purification using streptavidin beads for subsequent identification and analysis by mass spectrometry. pnas.org This technique, known as OPP-mediated identification (OPP-ID), allows for the quantitative analysis of the nascent proteome. pnas.org

Table 2: Applications of this compound in Research
ApplicationDownstream TechniqueReporter MoleculePurpose
Visualization of Protein Synthesis Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Fluorescent Azide (e.g., Alexa Fluor azide)To image the location and level of nascent protein synthesis in cells and tissues. nih.govweebly.com
Affinity Purification of Nascent Proteins Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Biotin-AzideTo isolate newly synthesized proteins for identification and quantification by mass spectrometry (OPP-ID). pnas.org

Considerations for Copper-Free Click Chemistry Variants

The standard method for detecting OPP-labeled proteins involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchem101.com While highly efficient, the copper catalyst can be toxic to living cells, limiting its application for in vivo studies where the ligation needs to occur in a living system. wikipedia.org This has spurred the development of copper-free click chemistry variants.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent copper-free alternative. wikipedia.orgportlandpress.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. wikipedia.orgchemrxiv.orgnih.gov This bioorthogonal reaction is highly selective and can be performed in complex biological environments, including living cells and organisms. wikipedia.org

For OPP-based studies, this means that instead of a simple azide reporter, an azide-functionalized cyclooctyne derivative would be used, or more commonly, the roles of the functional groups are reversed. A puromycin analog bearing an azide group, such as 5'-Azido-puromycin, can be incorporated into nascent proteins. jenabioscience.com These azide-labeled proteins can then be detected with a cyclooctyne-containing fluorescent dye or biotin (B1667282) tag. jenabioscience.com This copper-free approach enables the visualization of translation in intact, live cells. portlandpress.com

The choice between copper-catalyzed and copper-free click chemistry depends on the specific experimental goals. While CuAAC is rapid and uses readily available reagents, its cytotoxicity is a significant drawback for live-cell imaging applications. medchem101.comwikipedia.org SPAAC, on the other hand, is well-suited for in vivo labeling due to its biocompatibility, although the synthesis of strained cyclooctynes can be more complex and the reaction kinetics may vary depending on the specific cyclooctyne used. wikipedia.org

Here is a table summarizing key features of copper-catalyzed and copper-free click chemistry:

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for live cells and in vivo studies
Reaction Speed Generally very fastCan be fast, dependent on cyclooctyne structure
Reagent Accessibility Terminal alkynes and azides are readily availableSynthesis of strained cyclooctynes can be complex

Methodological Frameworks Utilizing O Propargyl Puromycin in Translational Research

Quantitative Assessment of Global Protein Synthesis Rates

Flow Cytometry-Based Analysis of OPP Incorporation

Flow cytometry offers a high-throughput method to quantify global protein synthesis at the single-cell level. nih.gov In this technique, cells are incubated with OPP, which is incorporated into newly synthesized proteins. researchgate.net Following fixation and permeabilization, the incorporated OPP is conjugated to a fluorescent azide (B81097) via a click chemistry reaction. nih.govresearchgate.net The fluorescence intensity of individual cells is then measured by a flow cytometer, which directly correlates with the amount of OPP incorporated and thus the rate of protein synthesis. nih.govresearchgate.net

This method has been successfully used to assess protein synthesis in various cell types, including hematopoietic stem and progenitor cells, where it was shown that hematopoietic stem cells have a significantly lower rate of protein synthesis compared to more differentiated myeloid progenitors. nih.gov A key advantage of this technique is its ability to resolve different cell populations within a heterogeneous sample, providing cell-type-specific information on translational activity. nih.gov

ParameterDescriptionKey Research FindingCitation
PrincipleQuantification of fluorescence from a clickable dye attached to incorporated OPP in single cells.Enables high-throughput analysis of protein synthesis rates in heterogeneous populations. nih.govresearchgate.net
ApplicationComparing global protein synthesis between different cell types or under various treatment conditions.Revealed that hematopoietic stem cells exhibit lower protein synthesis rates than their progenitor counterparts. nih.gov
AdvantageProvides quantitative data at the single-cell level, allowing for the analysis of specific subpopulations.OPP incorporation can show a bimodal distribution, with the higher peak corresponding to dividing cells in the S/G2/M phases. nih.gov

Fluorescence Microscopy for Spatiotemporal Visualization of Nascent Proteins

Fluorescence microscopy allows for the visualization of protein synthesis within the spatial context of a cell or tissue. rsc.orgnih.gov Similar to the flow cytometry approach, cells or tissues are labeled with OPP, which is then reacted with a fluorescent azide. elifesciences.orgbiorxiv.org Confocal microscopy can then be used to generate high-resolution images showing the subcellular localization of newly synthesized proteins. nih.govresearchgate.net

This technique has been instrumental in studying localized protein synthesis, for example, in neuronal dendrites. nih.gov It has also been applied in whole organisms, such as Drosophila and C. elegans, to visualize and quantify protein synthesis in specific tissues and cell types during development and in response to environmental changes. elifesciences.orgnih.gov For instance, studies in Drosophila brain explants have shown widespread OPP incorporation, which can be used to study age-related decline in neuronal protein synthesis. elifesciences.org

Western Blotting for Detection of Puromycylated Polypeptides

The result is typically a smear across the lane, representing the wide range of molecular weights of the newly synthesized proteins. elifesciences.orgresearchgate.net This method is useful for confirming the successful incorporation of OPP and for observing global changes in protein synthesis in response to inhibitors or other treatments. plos.orgresearchgate.net For example, pretreatment of cells with a translation inhibitor like cycloheximide (B1669411) would show a greatly diminished signal. researchgate.net

Profiling and Identification of Nascent Proteomes

Beyond quantifying global synthesis rates, a major application of OPP is the identification and characterization of the nascent proteome—the complete set of proteins being synthesized at a given time. This provides a direct snapshot of the cell's translational landscape.

Affinity Purification Strategies for OPP-Labeled Polypeptides

The core of nascent proteome profiling with OPP lies in the ability to selectively isolate the newly synthesized, OPP-tagged proteins from the vast excess of pre-existing proteins. pnas.orgpnas.org This is achieved through affinity purification.

This is the most common strategy for enriching OPP-labeled proteins. pnas.orgpnas.org After labeling cells with OPP, the cell lysate is subjected to a click reaction with a biotin-azide molecule. pnas.orgpnas.org This covalently attaches a biotin (B1667282) tag to the alkyne group of the incorporated OPP. pnas.org

The biotinylated nascent proteins can then be efficiently captured from the total cell lysate using streptavidin-coated beads. pnas.orgpnas.org Streptavidin has an extremely high affinity for biotin, allowing for stringent washing conditions that remove non-specifically bound proteins. rsc.org The captured proteins are then eluted from the beads and identified by mass spectrometry. pnas.orgpnas.org This technique, often referred to as OPP-ID (OPP-mediated identification), has been used to identify thousands of newly synthesized proteins in various cell types and in response to different stimuli, such as mTOR inhibition. pnas.orgpnas.org To further improve the specificity of this method, a chemically cleavable linker can be incorporated between the biotin and the azide, allowing for the specific release of the captured proteins from the streptavidin beads and reducing background from non-specific binders. nih.gov

StepDescriptionPurposeCitation
1. OPP LabelingCells are incubated with O-propargyl-puromycin (OPP), which is incorporated into nascent polypeptide chains.To tag newly synthesized proteins with a bioorthogonal alkyne handle. pnas.orgpnas.org
2. Cell LysisCells are lysed to release the proteins.To make the proteins accessible for subsequent reactions. pnas.orgpnas.org
3. Biotin-Azide Conjugation (Click Chemistry)A biotin-azide molecule is covalently attached to the alkyne group of the incorporated OPP.To attach a high-affinity tag (biotin) to the nascent proteins for purification. pnas.orgpnas.org
4. Streptavidin CaptureThe biotinylated proteins are captured from the lysate using streptavidin-coated beads.To selectively enrich for the newly synthesized proteins. pnas.orgpnas.org
5. Elution and AnalysisThe captured proteins are eluted from the beads and identified by mass spectrometry.To identify and quantify the components of the nascent proteome. pnas.orgpnas.org
Optimization of Affinity Purification Efficiency and Specificity

A significant challenge in the affinity purification of OPP-labeled nascent proteins is the presence of non-specific protein binding to the affinity resins, which can interfere with the accurate identification and quantification of the nascent proteome. nih.gov To address this, various strategies have been developed to enhance the efficiency and specificity of the purification process.

One approach involves the careful optimization of washing steps and the use of stringent buffers to minimize non-specific interactions. However, a more advanced strategy to distinguish bona fide nascent proteins from contaminants is the use of dual-pulse labeling. This method combines OPP labeling with stable isotope-labeled amino acids. nih.gov By comparing the isotopic ratios of the purified proteins, researchers can differentiate between the proteins that were genuinely synthesized during the labeling period and those that non-specifically bound to the purification beads. nih.gov This dual-labeling strategy significantly improves the accuracy of quantitative nascent proteome profiling. nih.gov

Another critical aspect of optimization is the choice of affinity resin and the subsequent on-bead digestion protocol for mass spectrometry analysis. Streptavidin-coated beads are commonly used to capture biotinylated OPP-labeled proteins. pnas.org The efficiency of protein capture and elution, as well as the subsequent enzymatic digestion of the captured proteins, are all crucial parameters that need to be optimized to ensure comprehensive proteome coverage.

ChallengeOptimization StrategyExpected Outcome
Non-specific protein bindingDual-pulse labeling with OPP and stable isotope-labeled amino acids.Accurate differentiation between nascent proteins and non-specific binders.
Suboptimal protein captureOptimization of affinity resin type and binding conditions.Increased yield of purified nascent proteins.
Inefficient on-bead digestionFine-tuning of digestion buffers, enzyme concentration, and incubation time.Improved peptide recovery and proteome coverage.
Contaminant interferenceStringent wash buffers and protocols.Reduced background and enhanced signal-to-noise ratio.

Mass Spectrometry-Based Quantitative Proteomics (OPP-ID, QOT)

Mass spectrometry (MS)-based proteomics has become the primary method for identifying and quantifying the nascent proteome labeled with this compound (OPP). Two prominent techniques in this area are this compound-mediated identification (OPP-ID) and quantitative this compound tagging (QOT). pnas.orgnih.gov

OPP-ID is a technique designed to identify the constellation of proteins being actively synthesized within a cell at a given time. pnas.org The general workflow involves treating cells with OPP, followed by lysis and click chemistry to attach a biotin-azide tag to the OPP-labeled nascent proteins. pnas.org These biotinylated proteins are then captured using streptavidin affinity chromatography, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pnas.org This method has been successfully used to identify networks of genes involved in cellular processes like erythroid progenitor expansion and to understand the effects of signaling pathway inhibitors on protein synthesis. pnas.org

Quantitative this compound tagging (QOT) is an extension of this approach that focuses on the accurate quantification of rapid changes in protein synthesis. nih.govresearchgate.net QOT integrates OPP labeling with multiplexed proteomics, allowing for the simultaneous comparison of nascent proteomes from different experimental conditions. nih.gov A key advantage of QOT is its ability to capture immediate changes in translation without the need for prolonged cell starvation or pretreatment, which can be a confounding factor in other metabolic labeling methods. nih.gov For instance, QOT has been applied to study the rapid response of macrophages to lipopolysaccharide (LPS) treatment, revealing significant alterations in the synthesis of hundreds of proteins, including key cytokines and transcription factors, within a short 15-minute labeling period. nih.gov

TechniquePrimary ApplicationKey Features
OPP-ID Identification of the nascent proteome. pnas.orgUtilizes OPP labeling, biotin-azide click chemistry, streptavidin affinity purification, and LC-MS/MS for protein identification. pnas.org
QOT Quantification of rapid changes in protein synthesis. nih.govIntegrates OPP labeling with multiplexed proteomics for quantitative analysis of dynamic translational responses. nih.gov
Application of Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) with OPP

The combination of Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) with this compound (OPP) labeling offers a powerful strategy for quantitative analysis of the nascent proteome. While traditional SILAC provides a global view of protein abundance changes over longer time scales, integrating it with OPP allows for the specific quantification of newly synthesized proteins in response to various stimuli.

In a typical SILAC-OPP experiment, cells are cultured in media containing either "light" or "heavy" isotopically labeled amino acids. Following a stimulus, both cell populations are treated with OPP to label the nascent proteome. The OPP-labeled proteins are then enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides for each protein provides a precise measure of the change in its synthesis rate between the two conditions.

This combined approach helps to overcome some of the limitations of label-free quantification methods, which can be less accurate. rsc.org The inherent quantitative nature of SILAC provides a robust framework for comparing the rates of protein synthesis across different samples. This methodology has the potential to be widely applied in studies investigating translational regulation in various biological contexts. nih.govrsc.org

Analytical Approaches for Truncated Nascent Peptides

A fundamental characteristic of this compound (OPP) action is the induction of premature translation termination, resulting in the production of C-terminally truncated nascent polypeptides. pnas.orgjenabioscience.com While this is the very feature that allows for the specific labeling of newly synthesized proteins, it also presents a unique analytical challenge for mass spectrometry-based identification.

The truncated nature of the peptides means that standard protein identification algorithms, which typically rely on matching spectra to full-length protein sequences, may not be optimal. The C-terminal peptide of a given protein will be absent from the experimental data, and instead, a new C-terminal peptide containing the OPP adduct will be present.

Specialized data analysis workflows are therefore required to confidently identify these truncated peptides. This may involve modifying search parameters to account for the potential C-terminal truncation and the mass shift introduced by the OPP molecule and the subsequent biotin tag. Furthermore, because puromycin (B1679871) incorporation can occur at any point during elongation, a heterogeneous population of truncated peptides of varying lengths is generated for each protein. This complexity needs to be considered during data analysis to ensure accurate protein identification and quantification. Despite these challenges, the analysis of these truncated peptides is what provides the direct evidence of recent translational activity. elifesciences.org

Advanced Approaches for Spatiotemporally Resolved Protein Synthesis

Understanding where and when proteins are synthesized within a cell is crucial for elucidating their function and the regulation of cellular processes. This compound (OPP) has been instrumental in developing advanced methods to study protein synthesis with high spatiotemporal resolution.

Subcellular Localization of Translational Activity

Visualizing the sites of active translation within a cell provides invaluable insights into cellular organization and function. This compound (OPP) can be used to label nascent proteins, which can then be visualized using fluorescence microscopy after a click reaction with a fluorescent azide. jenabioscience.comescholarship.org This allows for the direct imaging of translational activity within different subcellular compartments.

However, a critical consideration when interpreting these localization studies is the potential for diffusion of the puromycylated peptides after their release from the ribosome. elifesciences.org Studies have shown that even in the presence of translation elongation inhibitors, which are sometimes used to "trap" the nascent chain on the ribosome, the puromycylated peptides are released and can diffuse away from their site of synthesis. elifesciences.org This means that the observed localization of the OPP signal may represent sites of peptide accumulation rather than the actual sites of translation. elifesciences.org

Despite this caveat, OPP-based imaging remains a valuable tool for gaining a broad overview of translational hotspots within cells. For instance, it has been used to observe the accumulation of newly synthesized proteins in specific organelles. medchemexpress.com To more accurately pinpoint the sites of translation, OPP-based methods can be combined with other techniques, such as proximity ligation assays (PLA), which can detect the co-localization of the nascent peptide with ribosomal markers. escholarship.org

Cell-Type-Specific Nascent Proteome Labeling

In complex multicellular organisms and tissues, different cell types often exhibit distinct patterns of protein synthesis. springernature.com Studying these cell-type-specific translational landscapes is essential for understanding development, tissue homeostasis, and disease. Several innovative strategies have been developed to apply this compound (OPP) labeling in a cell-type-specific manner.

One such method involves the use of a "caged" or chemically modified version of OPP that is initially inactive. elifesciences.orgbiorxiv.org A prime example is phenylacetyl-OPP (PhAc-OPP), which contains a blocking group that prevents its incorporation into nascent proteins. elifesciences.orgbiorxiv.org This blocking group can be removed by the enzyme penicillin G acylase (PGA). elifesciences.orgbiorxiv.org By expressing PGA in a specific cell type of interest using genetic tools (e.g., the GAL4/UAS system in Drosophila), researchers can ensure that OPP is only activated and incorporated into the proteome of that particular cell population. elifesciences.orgbiorxiv.orgelifesciences.org This approach, termed POPPi (PGA-dependent OPP incorporation), has been successfully used to visualize and identify nascent proteins in specific neuronal populations within the fly brain. elifesciences.orgbiorxiv.org

Another strategy, named Puromycin Inactivation for Cell-Selective proteome Labeling (PICSL), utilizes the enzyme puromycin N-acetyltransferase (PAT). proteomexchange.orgproteomexchange.org In this "reverse" approach, PAT is expressed in specific cells to inactivate OPP, thereby preventing its incorporation into the nascent proteome of those cells. proteomexchange.orgproteomexchange.org This allows for the selective labeling and analysis of newly synthesized proteins in the surrounding, non-PAT-expressing cells within a mixed cell population. proteomexchange.orgproteomexchange.org

These advanced methods for cell-type-specific labeling provide powerful tools for dissecting the intricate regulation of protein synthesis in the context of a whole organism or complex tissue, opening up new avenues for translational research in neuroscience, developmental biology, and beyond. springernature.comnih.gov

MethodPrincipleApplication Example
POPPi Cell-type-specific expression of Penicillin G Acylase (PGA) to un-cage and activate Phenylacetyl-OPP (PhAc-OPP). elifesciences.orgbiorxiv.orgLabeling and identification of nascent proteins in specific neuronal populations in Drosophila. elifesciences.orgbiorxiv.org
PICSL Cell-type-specific expression of Puromycin N-acetyltransferase (PAT) to inactivate OPP, allowing for labeling in surrounding cells. proteomexchange.orgproteomexchange.orgDifferentiating the nascent proteomes of mixed human and mouse cell cultures. proteomexchange.org
Enzymatic Uncaging with Phenylacetyl-OPP (PhAc-OPP)

To achieve cell-type-specific labeling of nascent proteins, a modified version of OPP called Phenylacetyl-O-Propargyl-Puromycin (PhAc-OPP) was developed. elifesciences.orgnih.gov PhAc-OPP contains a phenylacetyl group that "cages" the molecule, rendering it inactive. elifesciences.orgnih.govresearchgate.net This blocking group can be enzymatically removed by Penicillin G Acylase (PGA). elifesciences.orgnih.gov

By expressing PGA in specific cell populations, researchers can achieve targeted uncaging and subsequent incorporation of OPP into the nascent proteome of only those cells. nih.gov This method, termed POPPi (PGA-dependent OPP incorporation), allows for the visualization and affinity purification of newly synthesized proteins in specific cell types within a complex tissue, such as the Drosophila brain. elifesciences.orgnih.gov

A study in Drosophila demonstrated the efficacy of this technique. nih.gov Brains from flies expressing PGA in all neurons were incubated with PhAc-OPP. Subsequent analysis showed robust labeling of nascent proteins specifically in the targeted neuronal populations. nih.gov This approach has been used to investigate age-related changes in neuronal protein synthesis, revealing a significant decline in older flies. elifesciences.orgelifesciences.org

Key Features of PhAc-OPP:

FeatureDescriptionReference(s)
Cell-Type Specificity Achieved through targeted expression of Penicillin G Acylase (PGA). nih.gov
Mechanism PGA removes the phenylacetyl blocking group, activating OPP for incorporation. elifesciences.orgnih.gov
Application Visualization and affinity purification of nascent proteomes in specific cell populations in vivo. elifesciences.orgnih.gov
Example Used to study age-related decline in neuronal protein synthesis in Drosophila. elifesciences.orgelifesciences.org
Photocaged this compound Derivatives for Optical Control

For spatiotemporal control over protein synthesis labeling, photocaged derivatives of puromycin have been developed. nih.govescholarship.org These compounds are rendered inactive by a photolabile protecting group, which can be removed upon exposure to light of a specific wavelength. nih.govresearchgate.net This "uncaging" allows for the precise initiation of puromycin activity in a defined area and at a specific time. nih.govescholarship.org

One such derivative is NVOC-puromycin, which incorporates a 6-nitroveratryloxycarbonyl (NVOC) group. researchgate.net In its caged form, NVOC-puromycin does not inhibit translation. However, upon UV illumination, it becomes active and functions like puromycin. researchgate.net This technique has been successfully used to monitor newly translated proteins with high spatiotemporal resolution in rat hippocampal neurons using two-photon laser excitation. researchgate.net

Another photoswitchable version, termed "puroswitch," utilizes a diazocine moiety. nih.gov Puroswitch exhibits low activity in the dark and becomes significantly more active upon irradiation with visible light. nih.gov This allows for a graded control of its inhibitory effect on translation. nih.gov Like other puromycin analogs, puroswitch can be detected with anti-puromycin antibodies, enabling the tracking of de novo protein synthesis. nih.gov

Examples of Photocaged Puromycin Derivatives:

DerivativePhotolabile GroupActivationApplicationReference(s)
NVOC-Puromycin 6-nitroveratryloxycarbonyl (NVOC)UV lightSpatiotemporal monitoring of translation in neurons. researchgate.net
DEACM-caged Puromycin 7-N,N-(diethylaminocumarin-4-yl)-methoxycarbonyl (DEACM)LightImproved solubility and photodecaging efficiency. nih.gov
Puroswitch DiazocineVisible lightReversible and graded optical control of translation. nih.gov

In Vivo Applications of this compound

The ability of OPP to label nascent proteins in whole organisms has made it a valuable tool for studying protein synthesis in vivo. nih.govnih.gov It can be administered to animals to quantify protein synthesis rates in various tissues and cell types. nih.gov

Quantification of Protein Synthesis in Animal Models and Tissues

OPP has been successfully used to quantify protein synthesis in individual cells within animal models. nih.gov For instance, a protocol has been described for administering OPP to mice and subsequently isolating cells of interest, such as bone marrow cells, to quantify protein synthesis rates via flow cytometry. nih.gov This method has revealed that hematopoietic stem cells have a notably low rate of protein synthesis compared to other hematopoietic cells. nih.gov

The technique is adaptable for quantifying cell-type-specific protein synthesis rates across diverse mammalian tissues. nih.gov Studies in Drosophila have also utilized OPP to measure translation in dissected brains, demonstrating its utility in ex vivo tissue analyses. elifesciences.org The broad applicability of OPP allows for the investigation of global protein synthesis under various physiological and pathological conditions. nih.gov

Insights into Tissue-Specific Translational Dynamics and Heterogeneity

The use of OPP and its derivatives has provided significant insights into the tissue-specific regulation of protein synthesis. By enabling the labeling and subsequent identification of newly synthesized proteins in specific cell populations, these methods have highlighted the heterogeneity of translational activity within complex tissues. acs.org

For example, the PhAc-OPP/PGA system has been employed to profile the nascent proteome of specific cell types in Drosophila brains, revealing differences in protein synthesis between neurons and glial cells. elifesciences.org This level of specificity is crucial for understanding how translational control contributes to cell fate, growth, and homeostasis in a cell-type-specific manner. nih.gov

Furthermore, investigations into the mushroom body of Drosophila have used an OPP-based assay to show that reducing O-GlcNAcylation, a type of post-translational modification, leads to a decrease in local protein synthesis. elifesciences.org This finding underscores the intricate interplay between different cellular processes in regulating translation within specific brain regions. elifesciences.org

Comparative Analysis with Established and Complementary Translational Techniques

Distinctions from Non-Canonical Amino Acid Tagging (e.g., Azidohomoalanine, Homopropargylglycine)

Non-canonical amino acid tagging (NCAT), using amino acid analogs like Azidohomoalanine (AHA) and Homopropargylglycine (HPG), represents a common method for labeling newly synthesized proteins. 2bscientific.comescholarship.org These methionine surrogates, bearing azide (B81097) or alkyne moieties, are incorporated into elongating polypeptide chains during translation. 2bscientific.comnih.gov However, methods utilizing OPP, a puromycin (B1679871) analog, differ fundamentally in mechanism and application. 2bscientific.comjenabioscience.com

A primary advantage of O-Propargyl-Puromycin is its independence from amino acid-depleted media. pnas.org NCAT techniques using AHA or HPG require the removal of methionine from the culture medium to ensure efficient incorporation of the analog. jenabioscience.compnas.org This period of amino acid starvation can itself induce stress responses and alter the cellular translatome, potentially confounding the experimental results. nih.govelifesciences.orgspringermedizin.de In contrast, OPP, as a structural mimic of an aminoacyl-tRNA, acts directly at the ribosome A-site to terminate translation and covalently label the nascent chain. nih.govnih.gov This process is not in competition with endogenous amino acids, allowing OPP to be used in complete, methionine-containing media, thereby providing a more accurate snapshot of translation in unperturbed cells. 2bscientific.compnas.org This makes OPP particularly suitable for studies in whole organisms where controlling nutrient availability is not feasible. nih.govpnas.org

OPP offers superior temporal resolution compared to NCAT methods. pnas.orgrsc.org The incorporation of OPP into a nascent polypeptide chain is a rapid event that causes immediate termination of translation. pnas.orgpnas.org This allows for precise "pulse" labeling, capturing a snapshot of actively translating ribosomes at a specific moment. rsc.org Conversely, non-canonical amino acids like AHA and HPG must first be taken up by the cell, charged to a tRNA molecule by the corresponding aminoacyl-tRNA synthetase, and then incorporated into proteins. pnas.orgrsc.org This multi-step process limits the temporal precision of the labeling, reflecting an average rate of protein synthesis over a longer period rather than an instantaneous measurement. rsc.org The rapid action of OPP is therefore highly advantageous for studying dynamic changes in protein synthesis in response to stimuli. pnas.org

FeatureThis compound (OPP)Non-Canonical Amino Acid Tagging (AHA/HPG)
Mechanism tRNA analog, C-terminal incorporation, translation termination. nih.govAmino acid analog, internal incorporation in place of methionine. 2bscientific.com
Media Requirement Works in complete, methionine-containing media. jenabioscience.compnas.orgRequires methionine-free media for efficient labeling. jenabioscience.compnas.org
Cellular Perturbation Minimal, as it does not require nutrient starvation. 2bscientific.compnas.orgPotential for stress response due to amino acid starvation. nih.gov
Temporal Resolution High; provides an instantaneous snapshot of translation. pnas.orgrsc.orgLower; reflects an average rate over the labeling period. rsc.org
Labeling Bias One OPP molecule per nascent chain, independent of amino acid content. nih.govpnas.orgIncorporation is proportional to the number of methionine residues. pnas.org
Organism Suitability Suitable for cell culture and whole organisms. nih.govpnas.orgPrimarily used in cell culture; difficult to implement in whole organisms. pnas.org

Independence from Amino Acid Starvation or Methionine-Free Conditions

Relationship to Other Puromycin-Derived Methods

OPP belongs to a family of techniques that utilize the unique properties of puromycin to study protein synthesis. nih.gov The parent molecule, puromycin, is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA, accepts the growing polypeptide chain, and causes premature translation termination. nih.govnih.gov Various methods have harnessed this activity for different analytical purposes.

One of the most common puromycin-based techniques is SUnSET (SUrface SEnsing of Translation). nih.govsemanticscholar.org SUnSET uses an anti-puromycin antibody to detect puromycin that has been incorporated into nascent peptides. nih.gov The signal, typically measured by Western blot or immunofluorescence, provides a relative quantification of global protein synthesis rates. nih.govsemanticscholar.org

This compound is a chemical modification of puromycin, where an alkyne group is added. nih.gov This modification does not significantly impair its function but adds a crucial "handle" for bioorthogonal chemistry. nih.gov While SUnSET relies on an antibody for detection, the alkyne group on OPP allows for its covalent ligation to a reporter molecule, such as a fluorescent azide or biotin-azide, via a "click" reaction. jenabioscience.combiorxiv.org

This "clickable" functionality represents the key advancement of OPP over standard puromycin used in SUnSET. While SUnSET is excellent for visualizing global changes in translation, the biotin-tagging capability of OPP allows for the specific enrichment and subsequent identification of the nascent proteome by mass spectrometry, a feat not possible with standard SUnSET. nih.govrsc.org Therefore, OPP-based methods provide a much deeper, proteome-wide view of translation compared to the global overview offered by SUnSET. pnas.org

Surface Sensing of Translation (SUnSET)

Surface Sensing of Translation (SUnSET) is a non-radioactive method developed to measure global protein synthesis rates. nih.govresearchgate.net The technique involves administering a low concentration of puromycin to cells, which, like its analog OPP, is incorporated into nascent polypeptide chains, leading to their premature termination. bio-protocol.orgnih.gov Unlike OPP-based detection which uses click chemistry, SUnSET relies on an anti-puromycin antibody to detect and quantify the puromycin-labeled peptides. nih.gov This detection can be performed using several standard laboratory methods, including Western blotting, fluorescence-activated cell sorting (FACS), and immunohistochemistry, allowing for the assessment of protein synthesis in cell lysates, heterogeneous cell populations, and at the single-cell level. nih.govnih.gov

SUnSET was established as a valid alternative to traditional radiolabeling techniques, such as those using ³⁵S-methionine, demonstrating a similar dynamic range for detecting changes in protein synthesis. nih.gov The method avoids the handling and disposal issues associated with radioactive isotopes. agscientific.comnih.gov

However, the reliance on antibody detection can present challenges. The specificity of anti-puromycin antibodies can be a concern, with potential for non-specific binding to other proteins. nih.gov Furthermore, the SUnSET technique is not universally applicable to all cell types. For instance, researchers have reported an inability to detect puromycylated proteins on the surface of adult mouse bone marrow cells, suggesting that cell-type-specific differences in protein trafficking or membrane composition can limit its utility. nih.gov

OPP-based methods circumvent these limitations. The alkyne tag on OPP allows for highly specific covalent labeling with a corresponding azide-functionalized probe (e.g., a fluorescent dye or biotin) via click chemistry. jenabioscience.comnih.gov This bioorthogonal reaction is highly specific and avoids the potential cross-reactivity of antibodies. Because OPP labels the entire nascent proteome within the cell, its detection is not dependent on the transport of labeled proteins to the cell surface, making it applicable to a broader range of cells and tissues. nih.govpnas.org Interestingly, some further developments of the SUnSET protocol have incorporated the use of OPP to enhance the visualization of puromycylated proteins. bio-protocol.orgnih.govsemanticscholar.org

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) is a proteomic approach designed for the direct, system-wide identification of newly synthesized proteins. tandfonline.comnih.gov The PUNCH-P workflow begins with the lysis of cells or tissues and the isolation of intact ribosomes via ultracentrifugation. nih.govtandfonline.com These isolated ribosomes, along with their associated nascent polypeptide chains, are then incubated with biotinylated puromycin in a cell-free system. tandfonline.comnih.gov The biotin (B1667282) tag allows for the efficient capture of the labeled nascent proteins on streptavidin-coated beads, followed by their identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.gov A key feature of PUNCH-P is that it provides a "snapshot" of the proteins being actively translated at the moment of cell lysis, without the need for prior in vivo metabolic labeling. tandfonline.comtennessee.edu

The primary distinction between PUNCH-P and OPP-based proteomic methods lies in the labeling strategy and location. PUNCH-P employs biotin-puromycin, a derivative that exhibits poor cell permeability, necessitating that the labeling be performed ex vivo on isolated ribosomes. nih.govrsc.org In stark contrast, this compound is cell-permeable, enabling the labeling of nascent proteins to occur directly within live cells and organisms (in situ). nih.govrsc.org

This difference has significant implications. OPP-based in situ labeling methods, such as OPP-mediated identification (OPP-ID), capture the dynamics of protein synthesis within the authentic cellular environment, which may not be fully preserved in the ex vivo PUNCH-P protocol. pnas.org However, the cell-free nature of PUNCH-P allows for potentially longer labeling times than are feasible in live cells, which can facilitate the accumulation of puromycylated proteins and achieve high proteome coverage. rsc.org OPP can be effectively used for proteomics by labeling nascent proteins in situ, lysing the cells, and then using click chemistry to attach a biotin-azide tag for subsequent affinity purification and mass spectrometry analysis. pnas.orgbiorxiv.org This provides a powerful in situ alternative for capturing and identifying the nascent proteome. pnas.org

Advanced Research Considerations and Methodological Challenges in O Propargyl Puromycin Application

Consequences of Premature Translation Termination

The core mechanism of OPP action—interrupting protein synthesis—has significant downstream consequences for the labeled polypeptide and the cell's protein quality control systems.

The introduction of OPP results in the formation of truncated polypeptides that are recognized by the cell as aberrant or defective. nih.gov These prematurely terminated proteins often fail to fold correctly or complete their synthesis, marking them as defective ribosomal products (DRiPs). nih.gov Cellular quality control mechanisms rapidly identify these puromycylated polypeptides and target them for degradation to prevent potential proteotoxic stress. nih.gov

Numerous studies have demonstrated that these OPP-conjugated nascent chains are swiftly turned over by the proteasome. capes.gov.brnih.govmedchemexpress.comabcam.com For instance, experiments have shown that the signal from OPP-labeled proteins diminishes significantly when cells are treated with a proteasome inhibitor, confirming that the proteasome is the primary route for their clearance. nih.gov This rapid degradation suggests that the OPP signal is a reflection of instantaneous protein synthesis rates. nih.gov

Furthermore, the act of puromycylation affects the ribosome itself. After the nascent chain is transferred to OPP, the puromycylated peptide is released, and the ribosome dissociates from the mRNA. escholarship.orgnih.gov While the primary inhibitory mechanism is C-terminal incorporation and chain termination, some evidence suggests that puromycin (B1679871) may have additional effects on ribosome recycling or other associated functions. nih.gov The premature termination event effectively halts the elongation of that specific polypeptide, but it does not prevent the re-initiation of translation on other mRNAs. escholarship.org

Fate of Truncated Polypeptides and Proteasomal Degradation

Optimization of Experimental Parameters

The successful application of O-Propargyl-Puromycin requires careful optimization of experimental conditions, particularly the concentration of the compound.

OPP inhibits protein synthesis in a dose-dependent manner. nih.gov The concentration must be carefully titrated to effectively label nascent proteins without causing excessive toxicity or overwhelming the cell's translational and degradative machinery. frontiersin.org The optimal concentration can vary significantly between different cell types, organisms, and experimental systems. weebly.combiorxiv.org

Kinetics of OPP Incorporation and Labeling Saturation

The application of this compound (OPP) in nascent proteome analysis hinges on understanding the kinetics of its incorporation and the parameters that lead to labeling saturation. As an analogue of the aminoacyl-tRNA, tyrosyl-tRNA, OPP enters the A-site of a translating ribosome and is incorporated into the C-terminus of the elongating polypeptide chain, causing premature translation termination. pnas.orgpnas.orgpnas.org This process is rapid and is critically dependent on active translation; inhibition of protein synthesis with agents like cycloheximide (B1669411) prevents the incorporation of OPP, confirming that it is a marker of active protein synthesis. nih.gov

Achieving labeling saturation—the point at which an increase in OPP concentration or incubation time does not yield a significant increase in signal—is crucial for consistent and quantifiable results. While the exact saturation point can vary between cell types, empirical studies have established effective working concentrations. These concentrations are chosen to maximize the labeling of nascent chains while minimizing potential off-target effects or cellular toxicity. A review of methodologies indicates that a consensus for optimal labeling is emerging within the scientific community.

The following table summarizes typical experimental parameters used in OPP labeling studies, providing insight into the conditions that approach saturation for robust nascent protein detection.

Parameter Typical Range/Value Context/Rationale References
OPP Concentration 20-50 µMBalances efficient labeling of nascent peptides with minimizing potential toxicity from protein synthesis inhibition. pnas.orgescholarship.org
Incubation Time 1-2 hoursSufficient for capturing a snapshot of the nascent proteome without introducing major downstream effects from prolonged translation inhibition. pnas.orgpnas.org
Detection Method Click ChemistryThe alkyne group on OPP is conjugated to a reporter molecule (e.g., biotin-azide or a fluorescent azide) via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. pnas.orgpnas.orgweebly.com

This table is interactive. You can sort and filter the data as needed.

Mitigation of Non-Specific Protein Binding in Affinity Purification

A significant methodological challenge in OPP-based proteomics is the non-specific binding of proteins to the affinity matrix during the enrichment of OPP-labeled nascent polypeptides. nih.govbiorxiv.org Following the "click" reaction that attaches a biotin (B1667282) tag to OPP, nascent proteins are typically purified using streptavidin-coated beads. However, streptavidin affinity purification is known to inherently co-purify a large number of non-biotinylated proteins, which can obscure the true nascent proteome and hinder accurate quantification. nih.govbiorxiv.org

Several strategies have been developed to address this critical issue and improve the specificity of nascent protein identification.

Dual-Labeling with Stable Isotopes: A powerful method to distinguish bona fide nascent proteins from non-specific contaminants is to combine OPP labeling with pulsed stable isotope labeling of amino acids in cell culture (pSILAC). nih.govbiorxiv.org In this approach, cells are cultured in the presence of "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) at the same time as the OPP pulse. True nascent proteins will incorporate both OPP and the heavy amino acids, while non-specifically bound proteins will remain in their "light" isotopic state. Mass spectrometry can then easily differentiate and separately quantify the heavy nascent proteome from the light contaminant proteome. nih.govbiorxiv.org This dual-pulse labeling strategy significantly enhances the accuracy of quantitative nascent proteome profiling. nih.gov

Bioinformatic Filtering with Contaminant Databases: Another complementary approach involves the use of publicly available databases of common contaminants. The Contaminant Repository for Affinity Purification (CRAPome), for example, contains a list of proteins that frequently appear in affinity purification-mass spectrometry (AP-MS) experiments. pnas.org By comparing the list of proteins identified in an OPP pulldown experiment against the CRAPome database, researchers can computationally filter out known background contaminants, thereby increasing confidence in the identified nascent proteins. pnas.org

The table below outlines these key strategies for mitigating non-specific binding.

Mitigation Strategy Principle Advantages References
Dual-Pulse Labeling (OPP-pSILAC) Nascent proteins incorporate both OPP and stable isotope-labeled ("heavy") amino acids. Non-specific binders remain "light".Allows for direct, unambiguous distinction between nascent proteins and contaminants within the same MS analysis, enabling highly accurate quantification. nih.govbiorxiv.orgresearchgate.net
Bioinformatic Filtering (e.g., CRAPome) Proteins identified in the experiment are cross-referenced with a database of common contaminants from similar affinity purification experiments.Computationally "cleans" the dataset post-acquisition; does not require additional complex cell culture manipulations. pnas.org

This table is interactive. You can sort and filter the data as needed.

Enhancing Quantitative Accuracy and Reproducibility in Proteomic Workflows

The ultimate goal of an OPP-based experiment is often the accurate and reproducible quantification of changes in protein synthesis. Achieving this requires the integration of OPP labeling with robust quantitative proteomic workflows and advanced mass spectrometry techniques. The choice of quantification strategy can significantly impact the precision and depth of the results.

Stable Isotope Labeling (SILAC): As discussed for mitigating contaminants, SILAC is a premier method for quantitative accuracy. nih.govpnas.org By metabolically encoding different cell populations with "light," "medium," or "heavy" amino acids, samples can be mixed at the beginning of the workflow. This co-processing minimizes sample handling variability, a major source of quantitative error. All subsequent steps, from cell lysis and OPP enrichment to mass spectrometry analysis, are performed on the mixed sample, leading to highly precise relative quantification. researchgate.net

Isobaric Tagging (iTRAQ/TMT): Isobaric labeling technologies, such as Tandem Mass Tags (TMT), allow for the simultaneous analysis of multiple samples (up to 18-plex) in a single MS run. frontiersin.org Peptides from each sample are chemically tagged with a reagent of the same nominal mass. Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and their intensities are used for relative quantification. This multiplexing capability significantly increases throughput and quantitative precision by minimizing run-to-run variation. frontiersin.organnualreviews.org

Label-Free Quantification (LFQ): This method provides a cost-effective alternative by comparing the signal intensities of peptides across separate MS runs. pnas.org LFQ avoids the expense and potential metabolic perturbations of labeling reagents. However, its accuracy is highly dependent on the stability and reproducibility of the liquid chromatography and mass spectrometry systems. It requires sophisticated algorithms to correct for variations in retention time and signal intensity between runs. pnas.org

Advanced Data Acquisition Strategies: The choice of mass spectrometry data acquisition method is also critical. Data-Independent Acquisition (DIA) has emerged as a powerful technique for comprehensive and reproducible quantification. researchgate.netspringernature.com Unlike traditional Data-Dependent Acquisition (DDA), DIA systematically fragments all ions within predefined mass-to-charge windows, creating a complete digital map of the sample. springernature.com When combined with technologies like Parallel Accumulation–Serial Fragmentation (PASEF), which adds ion mobility separation, DIA workflows offer exceptional quantitative reproducibility and proteomic depth. springernature.com Applying these advanced acquisition methods to OPP-enriched samples can substantially improve the reliability of the resulting quantitative data.

The following table compares the primary quantitative strategies applicable to OPP proteomic workflows.

Quantitative Strategy Principle Key Advantages Considerations References
SILAC Metabolic incorporation of stable isotope-labeled amino acids.High accuracy; samples are mixed early, minimizing experimental variance.Limited to cells that can be metabolically labeled; lower multiplexing capacity. nih.govresearchgate.netpnas.org
Isobaric Tagging (TMT/iTRAQ) Chemical labeling of peptides with isobaric tags; quantification from reporter ions in MS/MS.High multiplexing capacity; reduces MS time and run-to-run variability.Can be expensive; potential for ratio distortion requires careful data analysis. frontiersin.organnualreviews.orgacs.org
Label-Free Quantification (LFQ) Comparison of peptide signal intensities across separate LC-MS runs.Cost-effective; no labeling required; applicable to any sample type.Highly dependent on instrument stability and reproducibility; requires advanced data alignment algorithms. pnas.org
Data-Independent Acquisition (DIA) Systematic fragmentation of all ions within specified m/z windows.High reproducibility and quantitative accuracy; comprehensive ion coverage.Requires complex data analysis and specific spectral libraries or direct-DIA approaches. researchgate.netspringernature.combiorxiv.org

This table is interactive. You can sort and filter the data as needed.

Future Directions and Innovations in O Propargyl Puromycin Research

Development of Next-Generation O-Propargyl-Puromycin Analogs

The evolution of OPP technology is geared towards enhancing its precision and applicability. Current research focuses on creating novel analogs that offer superior control over labeling, allowing scientists to dissect protein synthesis with unprecedented detail.

Improved Bioorthogonal Specificity and Selectivity

A major thrust in the development of next-generation OPP analogs is the ability to achieve cell-type-specific labeling within a complex, multicellular organism or tissue sample. This has been a significant challenge, as standard OPP indiscriminately labels all translating cells. nih.govnih.gov Two innovative strategies have emerged to overcome this limitation:

Enzyme-Activated Analogs: One groundbreaking approach involves a "caged" or "blocked" OPP derivative, Phenylacetyl-O-propargyl-puromycin (PhAc-OPP) . elifesciences.orgbiorxiv.org This analog is chemically inactive due to a phenylacetyl group that prevents its incorporation into nascent proteins. biorxiv.orgnih.gov However, in cells genetically engineered to express the bacterial enzyme Penicillin G acylase (PGA), the blocking group is cleaved, liberating the active OPP for cell-selective labeling. elifesciences.orgbiorxiv.org This method, termed POPPi (PGA-dependent OPP incorporation), has been successfully used in Drosophila to label newly synthesized proteins in specific neuronal populations within the brain. elifesciences.orgsciety.org

Enzyme-Inactivated Analogs: An alternative strategy, named Puromycin (B1679871) Inactivation for Cell-Selective Proteome Labeling (PICSL), utilizes the enzyme puromycin N-acetyltransferase (PAT). nih.govnih.gov In this system, cells of interest are engineered to not express PAT. When OPP is introduced to a mixed cell population, the cells expressing PAT will acetylate and inactivate the OPP, preventing its incorporation. nih.gov This results in the selective labeling of only the desired PAT-negative cells. nih.gov

These enzyme-based methods represent a significant leap forward, providing the specificity needed to study the unique translational profiles of individual cell types within their native environment. Further innovations include the development of photocaged and photoswitchable puromycin analogs, which use light to control their activity, offering remarkable spatiotemporal resolution. biorxiv.orgresearchgate.netbiorxiv.org

Rational Design for Minimized Off-Target Effects

A key consideration in developing new chemical probes is ensuring they interact specifically with their intended target. While OPP is a powerful tool, like any synthetic molecule introduced into a biological system, the potential for off-target effects exists. Rational design principles are being employed to create analogs that maintain high incorporation efficiency by the ribosome while minimizing other cellular interactions.

The design of PhAc-OPP is a prime example of this rational approach. elifesciences.orgbiorxiv.org By adding a blocking group, the molecule is rendered inert until it reaches the target cell containing the activating enzyme, thereby reducing the chance of unintended activity in non-target cells. rsc.org Structure-activity relationship studies have shown that the puromycin molecule can tolerate certain modifications, particularly on the O-methyl-phenyl ring, without significant loss of its primary function. nih.govnih.gov This knowledge guides the design of new derivatives, such as those with different "clickable" handles or altered properties to enhance cell permeability or reduce degradation. nih.gov For instance, one potential issue with puromycin-based methods is that the resulting truncated proteins may be targeted for degradation by the proteasome. nih.govelifesciences.org Future designs may seek to modulate this response to allow for longer-term tracking of nascent proteomes.

StrategyAnalog/MethodMechanismAdvantage
Cell-Specific Activation Phenylacetyl-O-propargyl-puromycin (PhAc-OPP)An enzyme-labile blocking group is removed by the targeted expression of Penicillin G acylase (PGA), activating OPP only in specific cells. elifesciences.orgbiorxiv.orgrsc.orgEnables positive selection and labeling of desired cell types in a mixed population or whole organism. elifesciences.org
Cell-Specific Inactivation Puromycin Inactivation for Cell-Selective Proteome Labeling (PICSL)Targeted expression of Puromycin N-acetyltransferase (PAT) inactivates OPP, preventing labeling in those cells. nih.govnih.govAllows for negative selection, labeling all cells except the PAT-expressing population. nih.gov
Spatiotemporal Control Photocaged/Photoswitchable PuromycinA photolabile group is attached to the puromycin analog, which can be removed or switched by specific wavelengths of light. biorxiv.orgbiorxiv.orgProvides precise control over the timing and location of protein synthesis labeling. biorxiv.org

Integration with Multi-Omics and Systems Biology Approaches

To gain a holistic understanding of cellular regulation, data from different molecular layers must be integrated. OPP-based techniques are increasingly being combined with other 'omics' technologies to build comprehensive models of how cells respond to their environment.

Combined Transcriptomic and Proteomic Analysis for Translational Control

A central goal in molecular biology is to understand how gene expression is regulated. While the transcriptome (the complete set of RNA transcripts) provides a snapshot of which genes are being transcribed, it is often not proportional to the actual abundance of proteins. nih.govpnas.org This discrepancy is largely due to translational control, where the rate of protein synthesis from an mRNA template is actively regulated.

Combining OPP-based nascent proteomics with transcriptomics (e.g., RNA-sequencing) provides a powerful framework for studying this regulatory layer. pnas.org By simultaneously measuring the abundance of mRNA transcripts and the rate at which they are being translated into new proteins, researchers can calculate translational efficiency for thousands of genes at once. This integrated approach allows for the identification of key regulatory events that occur post-transcriptionally, which are critical in processes like cell growth, differentiation, and stress responses. pnas.orgnih.govpnas.org For example, a technique called OPP-mediated identification (OPP-ID) captures the nascent proteome for mass spectrometry analysis, and researchers suggest that combining it with RNA-seq or ribosome profiling will create a powerful toolbox for dissecting cellular signaling pathways. pnas.org

Elucidating Complex Regulatory Networks in Health and Disease

OPP-based methods are proving invaluable for systems biology, where the goal is to understand the complex interplay of molecules that form regulatory networks. By quantifying changes in the nascent proteome under different conditions, researchers can map the cellular responses to stimuli or disease states.

For instance, OPP has been used to study how protein synthesis is regulated in neural stem cells, revealing that exosomes secreted by these cells are involved in attenuating protein synthesis to maintain a quiescent state. frontiersin.org In the context of disease, OPP-based proteomics can identify the specific proteins that are rapidly synthesized in response to a pathological stimulus. This has applications in understanding cancer biology, neurodegenerative diseases, and immune responses. nih.govresearchgate.net In studies of erythropoiesis (red blood cell production), OPP labeling was used to demonstrate that specific transcription factors regulate ribosome biogenesis and global protein synthesis rates, highlighting a critical control point in this developmental process. ashpublications.org Furthermore, OPP has been used in tandem with other bioorthogonal labeling techniques, such as metabolic glycoengineering, to investigate the cotranslational modification of nascent proteins, adding another layer of complexity to our understanding of protein maturation. uni-konstanz.de

Expansion of In Vivo Applications Across Diverse Biological Systems

A significant advantage of OPP is its applicability in whole, living organisms. pnas.orgnih.gov Unlike methods that require amino acid depletion, OPP can be administered to animals to label protein synthesis in its native physiological context. pnas.orgnih.gov This has opened the door to studying translational dynamics in a wide range of biological systems and disease models.

Initial in vivo studies demonstrated that OPP could be injected into mice to visualize patterns of protein synthesis in various tissues. pnas.orgnih.gov This technique has since been refined to quantify cell-type-specific protein synthesis rates in tissues like the bone marrow, revealing that hematopoietic stem cells exhibit unusually low rates of translation compared to their more differentiated counterparts. nih.govnih.gov

The development of cell-type-specific strategies like POPPi using the PhAc-OPP analog has further expanded the power of in vivo studies. Researchers have successfully used this method in Drosophila melanogaster to investigate age-related decline in protein synthesis specifically within neurons and to label nascent proteomes in other tissues like the fat body and imaginal discs. elifesciences.orgnih.gov This level of precision allows scientists to ask highly specific questions about how translation is regulated in different cells during development, aging, and disease progression within a living animal. These approaches are critical for validating findings from cell culture and for understanding the systemic nature of complex biological processes. pnas.orgelifesciences.org

Investigations in Emerging Model Organisms

The application of this compound has predominantly been in mammalian cell lines and mouse models. However, its expansion into other genetically tractable and diverse model organisms is a burgeoning area of research, promising new insights into conserved and species-specific mechanisms of translational control.

Yeast (Komagataella phaffii): While a powerful model organism, unmodified yeast is generally not susceptible to puromycin and its analogs. Recent studies have demonstrated that susceptibility can be increased by using strains with mutations in the ergosterol (B1671047) biosynthesis pathway (e.g., erg6Δ) or, more broadly, by treating wild-type yeast with surfactants like Imipramine. nih.govresearchgate.net This breakthrough enables the use of OPP with subsequent flow cytometry analysis to quantify global translation activity. nih.gov This approach has been used to investigate how translation is altered by different growth rates, methanol (B129727) feeding, and genetic modifications to stress response pathways in K. phaffii. nih.govresearchgate.net

Drosophila melanogaster: The fruit fly is a cornerstone of developmental biology and neuroscience research. To achieve cell-type-specific labeling in this complex organism, a modified, enzyme-labile version of OPP, Phenylacetyl-OPP (PhAc-OPP), has been developed. elifesciences.orgbiorxiv.org This "caged" version of OPP is inactive until its blocking group is removed by the E. coli enzyme Penicillin G Acylase (PGA). biorxiv.org By expressing PGA in specific cell types, researchers can restrict OPP labeling to particular neurons or tissues within the fly, allowing for the visualization and capture of nascent proteomes in a spatially targeted manner. elifesciences.orgbiorxiv.org This technique opens the door to studying local protein synthesis in specific neural circuits or during developmental stages.

Zebrafish (Danio rerio): As a vertebrate model with rapid external development, the zebrafish is ideal for large-scale genetic and chemical screens. bionomous.ch While direct high-throughput screening with OPP in zebrafish is an emerging area, the organism's suitability for whole-animal drug screening and automated imaging makes it a prime candidate for future OPP-based research. bionomous.ch The development of automated sorting and handling technologies for zebrafish embryos will facilitate the application of OPP to screen for compounds or genetic mutations that affect protein synthesis during development and disease. bionomous.ch

Table 1: Application of this compound in Emerging Model Organisms

Model Organism Methodological Innovation Research Application Example Citation(s)
Komagataella phaffii (Yeast) Use of surfactants (e.g., Imipramine) to increase cell permeability to OPP. Quantifying global translation changes in response to different growth conditions and genetic stress pathway modifications. nih.govresearchgate.net
Drosophila melanogaster (Fruit Fly) Development of Phenylacetyl-OPP (PhAc-OPP) for enzyme-activated, cell-type-specific labeling. Visualizing and capturing nascent proteomes in specific cell populations within the brain and other tissues. elifesciences.orgbiorxiv.org
Danio rerio (Zebrafish) Amenable to high-throughput screening and automated handling technologies. Future potential for large-scale screens to identify genetic and chemical modulators of protein synthesis during vertebrate development. bionomous.ch

Studies of Translational Responses in Diverse Physiological and Pathological Contexts

This compound is a powerful tool for capturing dynamic changes in protein synthesis that are often missed by transcriptomic or steady-state proteomic analyses. Future studies will increasingly apply OPP to unravel the role of translational regulation in complex biological states.

Aging: Translational control is deeply implicated in the aging process. OPP-based methods have been used to demonstrate that somatic stem cells, such as those in the epidermis, exhibit low rates of protein synthesis, a feature that may be protective. biorxiv.org In contrast, differentiated suprabasal cells show higher translation rates. biorxiv.org Studies in aging mouse models have used OPP to reveal that microglia, the brain's immune cells, upregulate mTOR-dependent translation, contributing to an inflammatory state known as microglia priming. jci.org In models of muscle aging, reduced levels of the protein PABPN1 were shown to cause a significant loss of global translation efficiency as measured by OPP incorporation. oup.com

Stress Responses: Cells respond to environmental stress by rapidly remodeling their proteome, a process largely controlled at the level of translation. OPP incorporation assays have been used to measure the global inhibition of translation following stressors like UV radiation and oxidative stress. molbiolcell.orgbiologists.com Interestingly, studies in Drosophila cells have shown that even when the formation of stress granules (a hallmark of the stress response) is prevented, the global inhibition of translation, as measured by OPP, still occurs, suggesting these are parallel but independent pathways. molbiolcell.org

Cellular Differentiation: The differentiation of stem and progenitor cells into specialized cell types requires precisely regulated waves of new protein synthesis. The OPP-mediated identification of nascent proteins (OPP-ID) technique has been used to uncover the specific protein networks synthesized during the early stages of erythroid (red blood cell) differentiation. pnas.orgpnas.org This method allows for the identification of thousands of newly made proteins from primary cell models that are difficult to study with other techniques. pnas.orgpnas.org Furthermore, OPP labeling has been used to detect higher protein synthesis in progenitor cells expressing the receptor CD71 during erythropoiesis. researchgate.net

Table 2: Research Findings Using this compound in Different Contexts

Context Key Finding Model System Citation(s)
Aging Aged microglia exhibit upregulated mTOR-dependent translation, promoting inflammation. Aging Mice jci.org
Epidermal stem cells show lower protein synthesis rates compared to differentiated cells. Mouse Skin biorxiv.org
Metabolic States Cells starved of amino acids show increased translational capacity upon nutrient replenishment. Human Cell Lines (HeLa, IMR90) springermedizin.de
Stress Responses Global translational inhibition during oxidative stress occurs independently of stress granule formation. Drosophila S2 Cells molbiolcell.org
UV radiation induces strong inhibition of protein synthesis. Mouse Embryo Fibroblasts biologists.com
Cellular Differentiation Identification of distinct nascent protein networks underlying early erythroid progenitor states. Erythroid Progenitor Cells pnas.orgpnas.org

Automation and High-Throughput Screening Methodologies

A significant future direction for this compound research lies in its integration with automated and high-throughput screening (HTS) platforms. The fluorescent detection of incorporated OPP makes it highly suitable for large-scale, quantitative analysis.

Flow cytometry is a particularly powerful technique that has already been combined with OPP labeling to assess translation activity in individual cells within a large population. nih.govspringermedizin.denih.gov This approach can be scaled up using automated liquid handling robots for sample preparation in multi-well plates and integrated flow cytometry systems for data acquisition. numberanalytics.com Such a workflow would enable the screening of large chemical libraries to find novel inhibitors or activators of protein synthesis. It could also be used for large-scale genetic screens (e.g., using CRISPR or shRNA libraries) to identify genes that regulate translational capacity.

The development of automated HTS methods for OPP-based assays will accelerate drug discovery and fundamental research by allowing scientists to:

Screen for drugs that selectively modulate protein synthesis in cancer cells versus healthy cells.

Identify compounds that restore translational homeostasis in models of neurodegenerative disease.

Uncover genes that control translation during cellular stress, aging, or differentiation on a genome-wide scale.

By combining the precision of OPP labeling with the scale and speed of modern automation, researchers can address complex questions about translational control that were previously intractable. ginkgo.bionih.gov

Q & A

Q. What is the standard protocol for detecting nascent polypeptide chains using O-Propargyl-Puromycin in live-cell or in vivo models?

  • Methodological Answer : OP-Puro is administered intraperitoneally (e.g., 100 μL of 20 mM solution in PBS for mice) to label nascent proteins. After a defined incubation period (e.g., 30–60 minutes), tissues are harvested, and click chemistry is performed using azide-conjugated fluorophores (e.g., Alexa Fluor 488-azide) to visualize labeled polypeptides via confocal microscopy. Controls include PBS-injected animals to confirm specificity . For cell cultures, OP-Puro is added directly to media (1–10 μM, depending on cell type), followed by fixation and click-based conjugation for fluorescence detection .

Q. What experimental controls are critical when using OP-Puro to ensure specificity in translation assays?

  • Methodological Answer : Essential controls include:
  • Negative controls : Untreated samples or PBS-injected subjects to rule out autofluorescence.
  • Pharmacological inhibition : Co-treatment with translation inhibitors (e.g., cycloheximide) to confirm OP-Puro incorporation is translation-dependent.
  • Competition assays : Pre-treatment with excess puromycin to block OP-Puro binding to ribosomes.
  • Technical controls : Omission of click reagents to validate signal specificity .

Advanced Research Questions

Q. How can tissue-specific translation rates be quantified using OP-Puro in complex organisms (e.g., C. elegans or mice)?

  • Methodological Answer :
  • Mutant selection : Use tissue-specific permeable mutants (e.g., cuticle-defective C. elegans) to enhance OP-Puro uptake in target tissues.
  • Dose optimization : Titrate OP-Puro concentrations to balance detection sensitivity and cytotoxicity (e.g., 0.5–2 mM in C. elegans).
  • Spatial resolution : Combine OP-Puro labeling with tissue-specific markers (e.g., germline GFP reporters) and confocal z-stack imaging to quantify fluorescence intensity per tissue region.
  • Normalization : Express OP-Puro signal relative to total protein content or ribosomal RNA levels to account for tissue heterogeneity .

Q. How should researchers resolve discrepancies between OP-Puro-based translation rates and ribosome profiling (Ribo-seq) data?

  • Methodological Answer : Discrepancies may arise due to:
  • Technical factors : OP-Puro labels all actively translating ribosomes, while Ribo-seq biases toward protected mRNA fragments. Normalize OP-Puro data to ribosome density (RPKM) from Ribo-seq.
  • Dynamic range : OP-Puro detects acute translation changes (minutes), whereas Ribo-seq reflects steady-state levels (hours). Synchronize timepoints and use complementary assays (e.g., [³H]-leucine incorporation) for validation.
  • Tissue/cell heterogeneity : Apply single-cell RNA-seq or microdissection to align OP-Puro signals with transcript-specific ribosome occupancy .

Q. What strategies optimize OP-Puro use for longitudinal studies of protein synthesis in aging models?

  • Methodological Answer :
  • Dosing schedule : Use pulsed administration (e.g., weekly injections) to avoid chronic toxicity. Monitor body weight and survival rates to adjust dosages.
  • Tissue clearance : Measure OP-Puro half-life in target tissues via LC-MS to determine optimal labeling windows.
  • Multi-omics integration : Pair OP-Puro data with proteomics (e.g., SILAC) and transcriptomics to distinguish translational efficiency from transcriptional changes .

Data Analysis & Experimental Design

Q. How to design a robust study analyzing translational dysregulation in stress responses using OP-Puro?

  • Methodological Answer :
  • Hypothesis-driven cohorts : Include groups exposed to stressors (e.g., heat shock, oxidative stress) and controls. Use ≥3 biological replicates to account for variability.
  • Time-course experiments : Collect samples at multiple timepoints (e.g., 0, 30, 60 minutes post-stress) to capture dynamic translation changes.
  • Statistical power : Perform a priori power analysis using pilot data to determine sample sizes (e.g., G*Power software).
  • Blinded analysis : Mask treatment groups during image quantification to reduce bias .

Q. What are the limitations of OP-Puro in quantifying translation in non-dividing or quiescent cells?

  • Methodological Answer :
  • Low signal-to-noise : Quiescent cells exhibit reduced translation; increase OP-Puro incubation time or concentration (empirically optimized).
  • Cellular toxicity : Validate viability via ATP assays or propidium iodide staining post-treatment.
  • Alternative markers : Combine OP-Puro with orthogonal methods (e.g., FUNCAT) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.